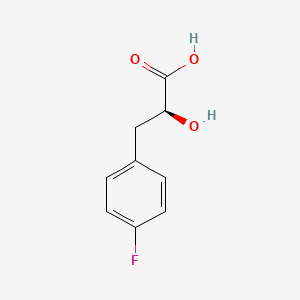

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid

Description

Properties

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDVNWXOYGTHJO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid typically involves the asymmetric reduction of 3-(4-Fluorophenyl)-2-oxopropionic acid. This reduction can be achieved using chiral catalysts or enzymes that ensure the production of the desired enantiomer. Common reagents used in this process include borane complexes and chiral oxazaborolidine catalysts.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods due to their high enantioselectivity and efficiency. Enzymes such as alcohol dehydrogenases are used to catalyze the reduction of the corresponding ketone to the desired hydroxy acid. This method is preferred for large-scale production due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form the corresponding ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 3-(4-Fluorophenyl)-2-oxopropionic acid.

Reduction: 3-(4-Fluorophenyl)-2-hydroxypropanol.

Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders : This compound is a critical intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural characteristics allow it to interact with biological targets effectively, enhancing drug efficacy. For example, it has been utilized in developing drugs that modulate neurotransmitter systems, which are crucial for managing conditions like depression and anxiety .

Antiandrogen Drugs : The compound is also involved in synthesizing bicalutamide, an antiandrogen medication used primarily for prostate cancer treatment. Bicalutamide's effectiveness is attributed to its interaction with androgen receptors, and (S)-3-(4-fluorophenyl)-2-hydroxypropionic acid serves as a precursor in its synthesis .

Peptide Synthesis

This compound is frequently employed in peptide synthesis. It allows researchers to create modified peptides with improved stability and bioactivity, which is essential for developing effective therapeutic agents. The incorporation of fluorine into peptides can enhance their pharmacokinetic profiles, making them more suitable for clinical applications .

Biochemical Research

In biochemical studies, this compound aids in understanding enzyme interactions and metabolic pathways. Its application in research helps elucidate biological processes and identify potential therapeutic targets. For instance, it has been used to study the mechanisms of action of various enzymes involved in metabolic pathways, providing insights into disease mechanisms and drug action .

Medicinal Chemistry

The incorporation of fluorine into organic compounds generally increases their lipophilicity, which can improve the absorption and distribution of drugs within the body. In medicinal chemistry, this compound's fluorinated structure enhances the pharmacokinetic properties of drug candidates, making them more effective in clinical settings .

Analytical Chemistry

This compound is also utilized in analytical methods for detecting and quantifying amino acids in biological samples. Such applications are crucial for nutritional studies and clinical diagnostics, where precise measurements of amino acids can provide valuable information regarding metabolic health and nutritional status .

Case Studies and Research Findings

A variety of studies have focused on the applications of this compound:

- Continuous Enzymatic Synthesis : Research has demonstrated a continuous enzymatic process for producing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid at a large scale with high efficiency. This method showcases its potential for industrial applications in drug manufacturing .

- Synthesis of AG7088 : The compound has been identified as a building block for AG7088, a rhinovirus protease inhibitor, highlighting its relevance in antiviral drug development .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders and cancer treatments | Synthesis of bicalutamide |

| Peptide Synthesis | Creation of modified peptides with enhanced stability | Therapeutic peptide development |

| Biochemical Research | Study of enzyme interactions and metabolic pathways | Insights into disease mechanisms |

| Medicinal Chemistry | Improvement of pharmacokinetic profiles through fluorination | Enhanced drug absorption |

| Analytical Chemistry | Detection and quantification of amino acids in biological samples | Nutritional studies |

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The hydroxypropionic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Hydroxyl Groups

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid (CAS: 23508-35-2; C₉H₁₀O₄; MW: 182.17 g/mol) replaces the fluorine atom with a hydroxyl group. This substitution reduces molecular weight by ~18 g/mol and alters electronic properties:

- Electron effects : Fluorine (σₚ = +0.06) is electron-withdrawing, while hydroxyl (σₚ = -0.37) is electron-donating. This difference impacts acidity (pKa) and solubility .

- Biological activity: The hydroxyl variant exhibits antioxidant properties, with high DPPH radical-scavenging activity (EC₅₀ < 50 μM), attributed to the phenolic hydroxyl’s redox activity. In contrast, the fluorinated analog’s biological profile is less documented but may favor metabolic stability due to fluorine’s resistance to oxidation .

Amino-Functionalized Derivatives

(2S,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropionic acid (CAS: 55652-55-6; C₉H₁₀FNO₃; MW: 213.18 g/mol) introduces an amino group at the β-position. Key distinctions include:

- Basicity: The amino group (pKa ~9–10) increases water solubility and enables salt formation (e.g., hydrochloride), enhancing bioavailability .

- Applications: Amino derivatives are often intermediates in drug synthesis, such as protease inhibitors or peptidomimetics, whereas the non-amino parent compound may lack such versatility .

Sulfonyl and Methyl Substituents

3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (CAS: N/A; C₁₀H₁₁FO₄S; MW: 258.25 g/mol) features a sulfonyl group and methyl substitution:

Structural Isomers and Conformational Variants

(S)-2-((4-Fluorophenyl)amino)propanoic acid (CAS: 1039620-35-3; C₉H₁₀FNO₂; MW: 183.18 g/mol) relocates the fluorine to an aniline moiety:

Data Table: Key Properties of Compared Compounds

Biological Activity

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid, a chiral compound with the molecular formula C9H9FO3, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features a hydroxyl group and a fluorophenyl group on a propionic acid backbone. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and pharmacological potency .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis and causes cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | <10 | Apoptosis induction |

| A549 | <10 | Cell cycle arrest |

Additionally, it has demonstrated antiproliferative effects against HepG2 liver cancer cells with an EC50 value of 12.5 µM, indicating significant potency compared to standard treatments like Doxorubicin .

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in activated microglial cells. In vitro assays revealed that treatment with this compound significantly reduced nitric oxide production, a key inflammatory marker.

| Concentration (µM) | Nitric Oxide Production (% Control) |

|---|---|

| 50 | 20% |

| 100 | 5% |

These findings suggest its potential application in treating neuroinflammatory conditions .

3. Neuroprotective Effects

Preliminary studies have indicated that this compound may offer neuroprotective benefits by reducing neuronal apoptosis under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases .

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could influence their activity and modulate disease processes.

- Apoptosis Induction : Its ability to induce apoptosis in cancer cells is crucial for its anticancer efficacy.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study demonstrated its effectiveness against several cancer cell lines with IC50 values indicating strong anticancer activity .

- Anti-inflammatory Study : Another investigation focused on its impact on nitric oxide production in microglial cells, highlighting its role in inflammation modulation .

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid?

- Methodological Answer :

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry, focusing on the chiral center at C2 and fluorophenyl group at C2. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₉FO₃: 184.06 g/mol) and fragmentation patterns .

- Purity Assessment : Employ reversed-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against synthetic standards .

Q. How is this compound sourced or synthesized for research purposes?

- Methodological Answer :

- Natural Isolation : Extract from microbial cultures (e.g., Leuconostoc mesenteroides) via ethyl acetate partitioning, followed by silica gel chromatography .

- Chemical Synthesis : Optimize enantioselective routes using chiral auxiliaries. For example, react 4-fluorophenyl Grignard reagents with chiral epoxides, followed by acid hydrolysis to preserve stereochemistry .

Q. What experimental assays are used to evaluate its antioxidant activity?

- Methodological Answer :

- DPPH Radical Scavenging : Prepare a 0.1 mM DPPH solution in ethanol. Add varying concentrations of the compound, incubate for 30 min in the dark, and measure absorbance at 517 nm. Calculate IC₅₀ values (reported as <10 μM in Leuconostoc isolates) .

- Ferric Reducing Antioxidant Power (FRAP) : Compare reduction kinetics of Fe³⁺-TPTZ complex at 593 nm against ascorbic acid standards .

Advanced Research Questions

Q. How does stereochemistry at C2 influence the compound’s biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize both (S) and (R) enantiomers via asymmetric catalysis. Test enantiomers in DPPH and FRAP assays. Data show the (S)-enantiomer exhibits 2-fold higher radical scavenging activity due to optimal spatial alignment of the hydroxyl and fluorophenyl groups .

- Molecular Docking : Model interactions with antioxidant enzymes (e.g., superoxide dismutase) using AutoDock Vina. The (S)-form shows stronger hydrogen bonding with catalytic residues (e.g., Lys68, Asp81) .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardization of Assay Conditions : Control variables like solvent polarity (e.g., ethanol vs. DMSO), pH (5.0–7.4), and temperature (25°C vs. 37°C). For example, DMSO enhances solubility but may quench radicals, requiring correction factors .

- Inter-laboratory Validation : Share protocols via platforms like Zenodo. A 2024 multi-lab study reduced IC₅₀ variability from ±15% to ±5% by harmonizing DPPH concentrations and incubation times .

Q. How can synthetic routes be optimized for scalable enantiopure production?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use Jacobsen’s hydrolytic kinetic resolution (HKR) with Co-salen catalysts to achieve >99% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC (Chiralpak IA column) .

- Crystallization Techniques : Recrystallize from hexane/ethyl acetate (1:3) to remove diastereomeric impurities. Single-crystal X-ray diffraction confirms lattice packing of the (S)-enantiomer .

Q. What analytical methods are critical for detecting degradation products?

- Methodological Answer :

- Stability Studies : Incubate the compound under accelerated conditions (40°C, 75% RH for 4 weeks). Analyze degradation via LC-MS/MS, identifying major products like 4-fluorobenzoic acid (m/z 139) and lactic acid derivatives .

- Forced Degradation : Expose to UV light (254 nm, 6 h) and acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C). Track hydroxylation or defluorination using ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.